5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one
Description
This compound is a halogenated furanone derivative characterized by a 3,4-dichlorofuran-2(5H)-one core substituted with a 5-bromo-2,4-dimethoxyphenyl group.
Properties
Molecular Formula |
C12H9BrCl2O4 |
|---|---|
Molecular Weight |
368.00 g/mol |
IUPAC Name |
2-(5-bromo-2,4-dimethoxyphenyl)-3,4-dichloro-2H-furan-5-one |
InChI |
InChI=1S/C12H9BrCl2O4/c1-17-7-4-8(18-2)6(13)3-5(7)11-9(14)10(15)12(16)19-11/h3-4,11H,1-2H3 |
InChI Key |
CLLJHIAJQMDHKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2C(=C(C(=O)O2)Cl)Cl)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2,4-dimethoxybenzaldehyde to form 5-bromo-2,4-dimethoxybenzaldehyde . This intermediate is then subjected to further reactions, including chlorination and cyclization, to yield the final product. The reaction conditions often involve the use of solvents like chloroform and reagents such as potassium carbonate and bromine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The target compound’s structural analogs differ primarily in the substituents on the phenyl ring or furanone core. Key comparisons include:
- Electron-Withdrawing vs.
- Steric Effects: The 2,4-dimethoxy substitution introduces steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to monosubstituted derivatives like 5-(4-bromophenyl)-3,4-dichlorofuranone .
Stability and Purification
- Thermal Stability: Sublimation at 80°C under vacuum effectively purifies 5-bromo-3-arylfuranones (e.g., 7e), indicating that the target compound may also exhibit thermal stability suitable for sublimation .
- Chromatographic Behavior: Silica gel chromatography often resolves furanone derivatives, though complex substituents (e.g., dimethoxy groups) may necessitate gradient elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
